1-(3-Bromophenyl)-1h-1,2,4-triazol-5-amine
Description
Properties
Molecular Formula |
C8H7BrN4 |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H7BrN4/c9-6-2-1-3-7(4-6)13-8(10)11-5-12-13/h1-5H,(H2,10,11,12) |
InChI Key |
IHNIVPGBWLVBCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=NC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-bromobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent. The process can be summarized as follows:
Step 1: 3-Bromobenzonitrile reacts with hydrazine hydrate to form 3-bromophenylhydrazine.
Step 2: The intermediate 3-bromophenylhydrazine undergoes cyclization with formic acid to yield 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed:
- Substituted triazoles
- Oxidized or reduced triazole derivatives
- Biaryl compounds through coupling reactions
Scientific Research Applications
Scientific Research Applications of 1-(3-Bromophenyl)-1H-1,2,4-Triazol-5-amine
1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its unique triazole ring structure and the presence of a bromophenyl group, which together provide distinct chemical properties such as reactivity and stability.
Chemistry
In chemistry, 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine serves as a building block for synthesizing more complex molecules and materials. The bromine atom on the phenyl group allows for further functionalization through substitution reactions, where the bromine atom is replaced with other functional groups using nucleophilic substitution reactions. Additionally, the compound can participate in coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds.
Biology
The compound is investigated for its potential as a bioactive compound with antimicrobial and antifungal properties. Studies have shown that 3-amino-1,2,4-triazole derivatives exhibit a broad spectrum of bioactivities, including potential applications against microbial infections .
Medicine
1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine is explored for its potential use in drug development, particularly as an antifungal or anticancer agent. As an antifungal agent, it may disrupt cell membrane integrity and function by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. Research also indicates that aryl-substituted 3-amino-1,2,4-triazoles have promising anticancer activity . For instance, a study identified a clear beneficial effect of a 3-bromophenylamino moiety in position 3 of the triazole for anticancer activity on several cell lines . Further research has demonstrated the potential of N-aryl-4H-1,2,4-triazol-3-amine analogs as anticancer agents, with some compounds showing better anticancer activity than imatinib .
Industry
In industry, 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine is utilized in developing new materials with specific properties, such as light-emitting diodes (LEDs) and other electronic devices.
Chemical Reactions
This compound undergoes various chemical reactions:
- Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
- Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
- Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, as an antifungal agent, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine with related compounds:
Key Observations :
Pharmacological Activity
Anticancer Activity
The table below compares in vitro anticancer activity (IC₅₀ values) against human cancer cell lines:
Key Findings :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine?
- Methodology : The synthesis involves multi-step reactions, including cyclocondensation of bromophenyl precursors with triazole-forming reagents. Key parameters include:
- Temperature : 80–100°C for cyclization steps to ensure regioselectivity .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Copper(I) iodide or Pd-based catalysts improve yield in click chemistry approaches .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 3-Bromoaniline, NaN₃, CuI | 65–70 | 90 |
| 2 | Cyclization (DMF, 90°C) | 75–80 | 95 |
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm, NH₂ at δ 5.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 251.98) .
- X-ray Crystallography : Resolves tautomerism (e.g., triazole ring planarity; dihedral angles <5° with phenyl groups) .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- Methodology :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, CYP450) .
Advanced Research Questions
Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, Kd) .
- SAR Analysis : Compare with analogs (e.g., 3-fluorophenyl derivatives) to identify critical substituents .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
- Methodology :
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
- Pro-drug Design : Introduce phosphate or PEGylated groups .
- Structural Modifications : Replace bromophenyl with pyridyl groups to enhance hydrophilicity .
Q. How can structural modifications improve selectivity and reduce off-target effects?
- Methodology :
- Heterocyclic Replacements : Substitute triazole with oxadiazole to alter electron density .
- Substituent Engineering : Add electron-withdrawing groups (e.g., -CF₃) to modulate binding .
- Data Table :
| Modification | Bioactivity (IC₅₀, μM) | Selectivity Index |
|---|---|---|
| 3-Bromophenyl | 12.5 ± 1.2 | 3.8 |
| 4-Fluorophenyl | 8.7 ± 0.9 | 6.2 |
Q. How to resolve contradictions in reported biological activities across studies?
- Methodology :
- Assay Standardization : Use identical cell lines/passage numbers and reagent batches .
- Orthogonal Validation : Confirm anticancer activity via both MTT and clonogenic assays .
- Meta-Analysis : Compare logP and pKa values to explain variability in membrane permeability .
Q. What advanced techniques validate its tautomeric forms in solution vs. solid state?
- Methodology :
- Solid-State NMR : Distinguish 1H- vs. 2H-triazole tautomers .
- Dynamic HPLC : Monitor tautomer interconversion at varying temperatures .
- Crystallography : Compare single-crystal structures with computational models (e.g., DFT) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
